Photodeamination Quantum Yield vs. 6-Alkyl Analogs
The photodeamination quantum yield (Φ) of 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one (compound 1a, R = H) in air-saturated water was measured as 4.3 × 10⁻³. Under identical conditions, the 6-tert-butyl analog (metribuzin, 1d) gave Φ = 8.1 × 10⁻³ (1.9-fold higher) and the 6-cyclohexyl analog (1e) gave Φ = 1.0 × 10⁻² (2.3-fold higher) [1]. This demonstrates that the absence of a 6-alkyl substituent substantially reduces the photolytic deamination efficiency.
| Evidence Dimension | Photodeamination quantum yield (Φ) in water |
|---|---|
| Target Compound Data | Φ = 4.3 × 10⁻³ (compound 1a, R = H) |
| Comparator Or Baseline | 6-tert-butyl (metribuzin, 1d): Φ = 8.1 × 10⁻³; 6-cyclohexyl (1e): Φ = 1.0 × 10⁻² |
| Quantified Difference | Target is 1.9× lower than metribuzin and 2.3× lower than 6-cyclohexyl analog |
| Conditions | Air-saturated water, UV irradiation, 4-amino-3-methylthio-1,2,4-triazin-5(4H)-one series (1a–e) |
Why This Matters
Procurement of the 6-unsubstituted parent compound is essential for environmental fate studies requiring controlled photodegradation rates; using metribuzin as a surrogate would overestimate photolytic clearance by nearly 2-fold.
- [1] Bartl, P., Parlar, H. & Korte, F. Beiträge zur ökologischen Chemie, CXIII: Photoinduzierte Desaminierungsreaktion an 4-Amino-3-methylthio-1,2,4-triazin-5(4H)-onen. Z. Naturforsch. B 31, 1122–1126 (1976). View Source
